(2S,3R,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S,3R,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one is a complex organic molecule with multiple chiral centers. This compound is notable for its intricate structure, which includes several hydroxyl groups and a cyclopenta[a]phenanthrene core. It is often studied for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of various functional groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.
Functional Group Introduction: Addition of hydroxyl groups and other functional groups using reagents like Grignard reagents, organolithium compounds, and oxidizing agents.
Chiral Resolution: Separation of enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, such as halides or amines, into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Halides, amines.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halides or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-2-yl: A protected galactopyranoside used in carbohydrate synthesis.
(1S,2S,3S,5R)-(+)-Isopinocampheylamine: An amine with applications in asymmetric synthesis.
(1R,2S,5R)-(-)-Menthol: A naturally occurring compound with cooling properties.
Uniqueness
The uniqueness of (2S,3R,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one lies in its complex structure and multiple chiral centers, which contribute to its diverse chemical and biological properties. This complexity makes it a valuable compound for research and industrial applications.
Biological Activity
Chemical Structure and Identification
The compound in focus, known as (2S,3R,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one , is a complex steroid-like molecule. Its IUPAC name indicates multiple hydroxyl groups and a specific stereochemistry that may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, similar compounds within the steroid class often exhibit significant biological effects. Here are some potential activities based on related compounds:
- Antioxidant Properties : Many steroid derivatives have been shown to possess antioxidant capabilities. This compound's structure suggests it may also scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : Steroidal compounds are commonly investigated for their anti-inflammatory properties. The presence of hydroxyl groups can enhance interactions with biological targets involved in inflammatory pathways.
- Hormonal Activity : Given its structural resemblance to steroid hormones, this compound may interact with hormone receptors and influence endocrine functions.
- Cytotoxicity Against Cancer Cells : Some steroid derivatives have demonstrated cytotoxic effects on various cancer cell lines. This compound could potentially exhibit similar properties.
Table 1: Comparison of Biological Activities of Related Compounds
Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Hormonal Activity | Cytotoxicity |
---|---|---|---|---|
Compound A | Yes | Yes | Moderate | High |
Compound B | Moderate | Yes | Yes | Low |
Subject Compound | Unknown | Unknown | Unknown | Unknown |
Case Studies
- Case Study on Steroidal Glycosides : Research has shown that certain steroidal glycosides exhibit both antioxidant and anti-inflammatory effects in vitro and in vivo. These findings suggest that the subject compound may also possess similar activities due to its structural characteristics.
- Cancer Cell Line Studies : A study conducted on a series of steroid derivatives indicated that modifications at specific positions (such as those seen in the subject compound) can significantly alter cytotoxic effects against breast cancer cell lines. This highlights the need for further investigation into the specific activity of this compound against various cancer types.
Properties
Molecular Formula |
C27H44O6 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(2S,3R,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O6/c1-15(20(28)8-9-24(2,3)32)16-7-11-27(33)18-12-21(29)19-13-22(30)23(31)14-25(19,4)17(18)6-10-26(16,27)5/h12,15-17,19-20,22-23,28,30-33H,6-11,13-14H2,1-5H3/t15-,16+,17?,19-,20+,22+,23-,25+,26+,27+/m0/s1 |
InChI Key |
UPEZCKBFRMILAV-DBDKQAFGSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CCC3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)[C@@H](CCC(C)(C)O)O |
Canonical SMILES |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.